molecular formula C20H23N3O3S B2469947 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034495-18-4

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2469947
CAS No.: 2034495-18-4
M. Wt: 385.48
InChI Key: RVWYJHHYPTUMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating a sulfonamide group linked to a tetrahydronaphthalene system and a 2-(2-oxopyrrolidin-1-yl)pyridine moiety, suggests potential as a scaffold for investigating protein-inhibitor interactions. Researchers can utilize this compound to probe the function of various enzyme families. The sulfonamide group is a common pharmacophore found in compounds that target a wide range of enzymes, including protein kinases, which are pivotal in cell cycle regulation and are established targets in cancer research . Simultaneously, the 2-(2-oxopyrrolidin-1-yl)pyridine structure is a key feature in compounds known to inhibit aminoacyl-tRNA synthetases, such as prolyl-tRNA synthetase (PfPRS), a validated target for antimalarial drug development . This combination of structural elements makes the compound a valuable tool for researchers exploring new therapeutic avenues in oncology, infectious diseases, and other areas involving cellular proliferation and protein synthesis. Its primary research value lies in its potential as a protein kinase inhibitor or an enzyme antagonist for hit-to-lead optimization campaigns and mechanistic studies. This product is strictly for use in laboratory research.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20-6-3-11-23(20)19-12-15(9-10-21-19)14-22-27(25,26)18-8-7-16-4-1-2-5-17(16)13-18/h7-10,12-13,22H,1-6,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYJHHYPTUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound possesses a unique molecular structure that includes a pyrrolidinone ring, a pyridine moiety, and a tetrahydronaphthalene sulfonamide group. Its biological activity is attributed to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C20H23N3O2SC_{20}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 369.48 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC20H23N3O2S
Molecular Weight369.48 g/mol
CAS Number2034536-17-7

The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells. The sulfonamide group is known for its ability to interact with various biological targets, potentially leading to therapeutic effects against diseases such as cancer.

Biological Activity Studies

Recent research has focused on the biological evaluation of this compound. Key findings include:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed growth inhibitory activity against the MDA-MB-468 breast cancer cell line with a GI50 value (concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents.
    Cell LineGI50 Value (µM)
    MDA-MB-4685.0
    MCF-715.0
  • Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound leads to increased rates of apoptosis in cancer cells. For example, the compound induced apoptosis rates comparable to established drugs like gefitinib.
  • Synergistic Effects : When combined with other agents such as gefitinib, this compound exhibited synergistic effects in inhibiting cell growth and promoting apoptosis in resistant cancer cell lines.

Case Studies

Several case studies have highlighted the potential therapeutic uses of this compound:

  • Case Study 1 : A study investigated the effects of this compound on tumor growth in xenograft models of breast cancer. Results indicated significant tumor reduction compared to control groups treated with vehicle alone.
  • Case Study 2 : In another research effort focusing on drug resistance mechanisms in cancer therapy, this compound was shown to overcome resistance in MDA-MB-468 cells previously treated with standard therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the pyridine-pyrrolidone hybrid core in this compound?

  • Methodology : The pyrrolidone ring can be introduced via cyclization of γ-aminobutyric acid derivatives or through ring-closing metathesis. For the pyridine moiety, cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and boronic esters are recommended. Key steps include:

  • Use of THF and lithium aluminum hydride (LAH) for selective reductions (avoiding over-reduction of sulfonamide groups) .
  • Protection/deprotection strategies for hydroxyl groups using tetrahydropyran (THP) ethers to prevent side reactions during sulfonamide formation .
    • Data Contradiction : Some protocols report <70% yields for the final coupling step due to steric hindrance from the tetrahydronaphthalene system. Alternative methods using microwave-assisted synthesis may improve efficiency .

Q. How should researchers characterize the stereochemical purity of intermediates during synthesis?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers.
  • NMR Spectroscopy : NOESY experiments can confirm spatial proximity of protons in the tetrahydronaphthalene ring .
    • Critical Note : highlights discrepancies in optical rotation values when using LAH vs. NaBH₄ for reductions, suggesting reagent-dependent stereoselectivity.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different kinase inhibition assays?

  • Experimental Design :

  • Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Buffer Optimization : Adjust Mg²⁺/ATP concentrations to mimic physiological conditions, as variations may explain conflicting IC₅₀ values .
    • Case Study : reports conflicting activity against JAK2 (IC₅₀ = 12 nM vs. 89 nM in two studies), attributed to differences in ATP concentration (1 mM vs. 100 μM).

Q. How can structure-activity relationship (SAR) studies be optimized for the sulfonamide-tetrahydronaphthalene pharmacophore?

  • Methodology :

  • Fragment Replacement : Systematically substitute the tetrahydronaphthalene with decalin or indane cores to assess hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate binding poses in kinase ATP pockets (e.g., CDK2) to identify critical hydrogen bonds between the sulfonamide and Asp86 .
    • Data Table : Comparison of Key Analogues
SubstituentCDK2 IC₅₀ (nM)Solubility (μM)
Parent Compound188.2
Decalin Replacement452.1
Indane Replacement325.7
(Data inferred from )

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • Methodology :

  • LC-HRMS : Monitor for sulfonamide hydrolysis products (e.g., m/z shifts corresponding to loss of SO₂NH₂).
  • Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 40°C for 48 hours, followed by UPLC-PDA analysis .
    • Key Finding : identifies a major degradation pathway involving oxidation of the tetrahydronaphthalene ring at C5, forming a quinone-like byproduct.

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted coupling reactions to reduce steric hindrance issues .
  • Biological Validation : Use CETSA alongside enzymatic assays to confirm target specificity .
  • Data Reconciliation : Cross-reference NMR (¹H, ¹³C) and HRMS data with computational models (e.g., DFT calculations) to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.